What is Methyl 6-bromobenzo[d]thiazole-2-carboxylate?
What is Methyl 6-bromobenzo[d]thiazole-2-carboxylate?
An In-Depth Technical Guide to Methyl 6-bromobenzo[d]thiazole-2-carboxylate
Introduction: A Core Heterocyclic Building Block
Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its structure features a benzothiazole core, a bicyclic system recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1] The strategic placement of a bromine atom at the 6-position and a methyl ester at the 2-position provides two distinct and highly versatile reactive handles for synthetic elaboration. This dual functionality allows for the systematic construction of complex molecular architectures and diverse chemical libraries, making it an invaluable intermediate in the development of novel therapeutic agents and advanced materials.[2][3]
This guide provides a comprehensive overview of the compound's chemical properties, a validated synthesis protocol, its characteristic reactivity, and its applications as a precursor for pharmacologically active molecules.
Physicochemical and Spectroscopic Profile
The precise characterization of Methyl 6-bromobenzo[d]thiazole-2-carboxylate is fundamental for its effective use in synthesis. The key physical and spectroscopic data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187928-41-1 | [4] |
| Molecular Formula | C₉H₆BrNO₂S | [4] |
| Molecular Weight | 272.12 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | General observation |
| Purity | ≥96% (Commercially available) | [4] |
| Storage | Sealed in a dry, inert atmosphere at room temperature or under refrigeration. | [4][5] |
| Synonyms | Methyl 6-bromo-1,3-benzothiazole-2-carboxylate | [6] |
Spectroscopic Characterization (Predicted and Representative Data)
Structural elucidation relies on a combination of modern spectroscopic techniques.[7] While specific spectra for this exact molecule are proprietary, the expected data based on its structure and analysis of closely related analogues are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons on the benzothiazole ring system and a singlet for the methyl ester protons. The protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system. The methyl group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the nine carbon atoms. Key resonances would include the carbonyl carbon of the ester (typically δ > 160 ppm), the C2 carbon of the thiazole ring, and the six carbons of the substituted benzene ring.[8]
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IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks would include C=N stretching of the thiazole ring and C-Br stretching vibrations.[9]
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MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 271.93755.[10]
Synthesis Protocol: A Pathway to the Core Scaffold
The synthesis of Methyl 6-bromobenzo[d]thiazole-2-carboxylate can be achieved through several routes. A common and reliable method involves the cyclization of a substituted thiophenol, followed by esterification. The protocol described here is a self-validating system based on established benzothiazole synthesis methodologies.[11][12]
The most direct route is the esterification of the corresponding carboxylic acid, 6-Bromobenzo[d]thiazole-2-carboxylic acid (CAS 1187928-32-0).[13]
Experimental Workflow: Esterification of 6-Bromobenzo[d]thiazole-2-carboxylic Acid
This protocol explains the causality behind the experimental choices to ensure reproducibility and high yield.
Step 1: Reaction Setup and Reagent Introduction
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Procedure: To a solution of 6-Bromobenzo[d]thiazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise at 0 °C (ice bath).
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Causality: Methanol serves as both the solvent and the reactant for ester formation. Sulfuric acid acts as a catalyst for the Fischer esterification reaction, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity and facilitate nucleophilic attack by methanol. The reaction is performed under anhydrous conditions to prevent the reverse reaction (hydrolysis) and drive the equilibrium towards the product.
Step 2: Reaction Progression
-
Procedure: After the addition of the acid catalyst, allow the reaction mixture to warm to room temperature and then heat to reflux (typically ~65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating the reaction provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate. TLC is a critical in-process control to determine the point of reaction completion by observing the consumption of the starting material and the formation of the product spot (which will be less polar).
Step 3: Work-up and Neutralization
-
Procedure: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Redissolve the residue in ethyl acetate and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Causality: Removing the solvent concentrates the product. The NaHCO₃ wash is essential to neutralize the acidic catalyst (H₂SO₄) and any unreacted carboxylic acid, converting them into their respective salts, which are soluble in the aqueous phase. Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and good solubility for the desired ester product.
Step 4: Extraction and Drying
-
Procedure: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash removes residual water from the organic layer. Anhydrous Na₂SO₄ is a drying agent that removes any remaining traces of water from the organic solvent before its final evaporation.
Step 5: Purification
-
Procedure: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: This final step removes any non-volatile impurities. Column chromatography separates the target compound from byproducts based on their differing polarities, yielding the pure Methyl 6-bromobenzo[d]thiazole-2-carboxylate.
Caption: Key reactive sites and derivatization pathways.
Applications in Drug Discovery and Materials Science
The benzothiazole scaffold is a cornerstone in medicinal chemistry, and Methyl 6-bromobenzo[d]thiazole-2-carboxylate serves as a key starting material for a range of biologically active compounds.
-
Antimicrobial Agents: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties. [3][14]Specifically, derivatives of the related 2-aminobenzothiazole-6-carboxylic acid scaffold have been optimized as potent inhibitors of bacterial DNA gyrase, with activity against critical pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. [15][16]* Anticancer Agents: The planar benzothiazole system can intercalate with DNA or bind to the ATP-binding sites of kinases, making it a valuable pharmacophore for developing anticancer drugs. [1][17]The ability to functionalize both the C2 and C6 positions allows for fine-tuning of selectivity and potency against various cancer cell lines.
-
Anti-inflammatory and CNS Agents: Various benzothiazole-containing molecules have demonstrated anti-inflammatory, analgesic, and other CNS-related activities. [14]This compound provides a robust platform for generating libraries to screen for new leads in these therapeutic areas.
-
Materials Science: The rigid, aromatic structure of the benzothiazole core is also explored in materials science for the development of organic electronic materials, fluorescent dyes, and sensors. [2]
Conclusion
Methyl 6-bromobenzo[d]thiazole-2-carboxylate is more than just a chemical compound; it is a versatile platform for innovation. Its dual-functional nature provides a logical and efficient entry point for the synthesis of diverse and complex molecules. For researchers and scientists in drug development, it offers a reliable building block for constructing novel therapeutic agents targeting a spectrum of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the ongoing quest for new medicines and materials.
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